molecular formula C22H22N4O4 B2532585 N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 946239-86-7

N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2532585
CAS RN: 946239-86-7
M. Wt: 406.442
InChI Key: BTTDDEDPXIEOAN-UHFFFAOYSA-N
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Description

The compound N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel molecule that appears to be related to a class of compounds known for their potential anti-inflammatory and anti-cancer properties. The structure of the compound suggests that it contains an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This moiety is often found in pharmacologically active compounds.

Synthesis Analysis

While the specific synthesis of N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not detailed in the provided papers, a related synthesis process is described for a similar compound. The synthesis involves a cycloaddition reaction followed by a reduction step. For instance, the synthesis of a related compound, 3-carboxyisoxazole, was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester . Another related compound was synthesized using sodium borohydride reduction of a substituted N-(benzoylimino) pyridinium ylide in absolute ethanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple aromatic rings, a pyrrolidine ring, and an oxadiazole ring. The presence of the oxadiazole ring is significant as it is known to confer a range of biological activities. The methoxyphenyl group may contribute to the molecule's overall lipophilicity and could affect its ability to interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The oxadiazole ring could participate in nucleophilic substitution reactions, given the presence of electron-withdrawing groups that could activate the ring towards such reactions. The carboxamide group could be involved in the formation of hydrogen bonds, which is important for the interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings and the oxadiazole ring suggests that the compound would have a certain degree of rigidity, which could influence its binding to biological targets. The lipophilicity of the compound, contributed by the methoxyphenyl group, would affect its solubility and permeability across biological membranes. The compound's stability, solubility in various solvents, melting point, and boiling point are all important properties that would need to be characterized to understand its behavior in biological systems.

Scientific Research Applications

1,3,4-Oxadiazoles and Related Structures

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. They have been synthesized and evaluated for various biological activities, including antidiabetic, anticancer, antibacterial, and antitubercular properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and assessed for in vitro antidiabetic activity, showing promise as potential therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Similarly, other studies have focused on designing and synthesizing 1,3,4-oxadiazole derivatives for anticancer evaluation, indicating moderate to excellent activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-19-24-25-22(30-19)14-4-6-16(7-5-14)23-21(28)15-12-20(27)26(13-15)17-8-10-18(29-2)11-9-17/h4-11,15H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTDDEDPXIEOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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